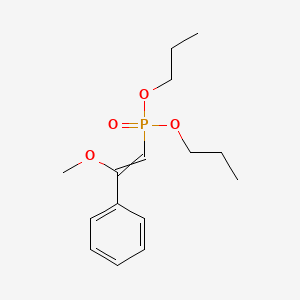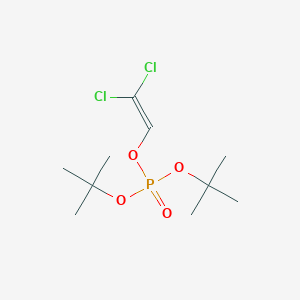
Di-tert-butyl 2,2-dichloroethenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Di-tert-butyl 2,2-dichloroethenyl phosphate is an organophosphorus compound characterized by the presence of two tert-butyl groups and a dichloroethenyl group attached to a phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl 2,2-dichloroethenyl phosphate typically involves the reaction of di-tert-butyl phosphate with a chlorinating agent such as phosphorus oxychloride or thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
(C(CH3
Properties
CAS No. |
61469-92-9 |
|---|---|
Molecular Formula |
C10H19Cl2O4P |
Molecular Weight |
305.13 g/mol |
IUPAC Name |
ditert-butyl 2,2-dichloroethenyl phosphate |
InChI |
InChI=1S/C10H19Cl2O4P/c1-9(2,3)15-17(13,14-7-8(11)12)16-10(4,5)6/h7H,1-6H3 |
InChI Key |
MWFVWNWCVYWSSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OP(=O)(OC=C(Cl)Cl)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


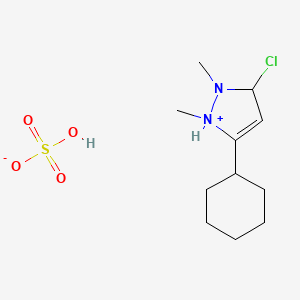

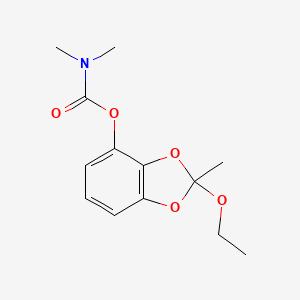
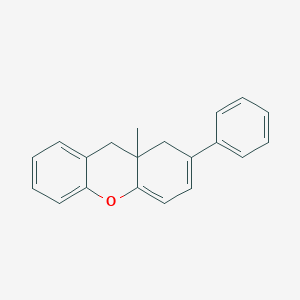
![{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone](/img/structure/B14590525.png)
![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)
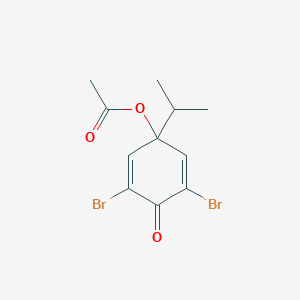
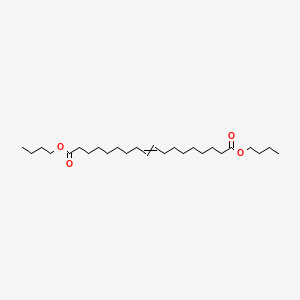
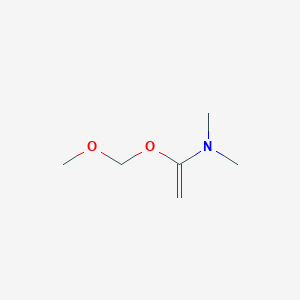
![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)
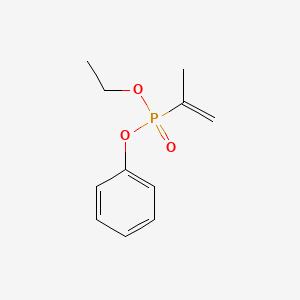
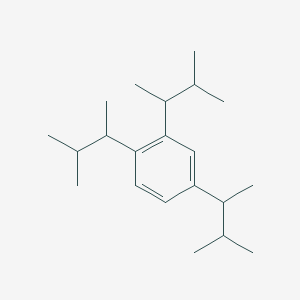
![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
